Tybamate

説明

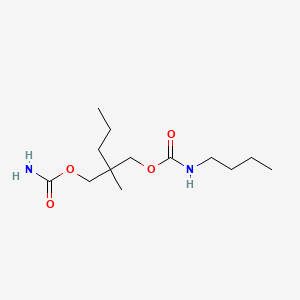

Structure

3D Structure

特性

IUPAC Name |

[2-(carbamoyloxymethyl)-2-methylpentyl] N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-4-6-8-15-12(17)19-10-13(3,7-5-2)9-18-11(14)16/h4-10H2,1-3H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBORDFJHHAISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC(C)(CCC)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023728 | |

| Record name | Tybamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

150-152 °C @ 0.06 MM HG | |

| Record name | TYBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ALC & ACETONE; FREELY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER | |

| Record name | TYBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM 1,1,2-TRICHLOROETHANE + HEXANE (1:2), WHITE CRYSTALLINE POWDER OR CLEAR, VISCOUS LIQ WHICH MAY CONGEAL TO SOLID ON STANDING | |

CAS No. |

4268-36-4 | |

| Record name | Tybamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4268-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tybamate [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004268364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TYBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tybamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tybamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3875LLL8M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-51 °C | |

| Record name | TYBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Molecular intricate pathways of Tybamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves to elucidate the mechanism of action of Tybamate, an anxiolytic agent from the carbamate (B1207046) family. The core focus of this document is to provide a comprehensive understanding of its pharmacological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Executive Summary

This compound is recognized as a prodrug that undergoes metabolic conversion to its active metabolite, meprobamate.[1][2] Consequently, the primary mechanism of action of this compound is attributable to the pharmacological effects of meprobamate.[1][2] This guide will, therefore, concentrate on the well-documented molecular interactions of meprobamate with the central nervous system, particularly its role as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The subsequent sections will detail the metabolic activation of this compound, the nuanced interactions of meprobamate with GABA-A receptor subtypes, and the experimental protocols utilized to investigate these phenomena.

Metabolic Activation of this compound

This compound is pharmacologically inactive until it is metabolized in the body into meprobamate.[1][2] This biotransformation is a critical step in its mechanism of action. While the specific enzymatic pathways for this compound's conversion are not extensively detailed in readily available literature, it is understood to be a rapid process, given this compound's plasma half-life of approximately three hours.[1][3] The metabolic process involves the removal of the N-butylcarbamate group from the this compound molecule, yielding meprobamate.

Mechanism of Action of Meprobamate at the GABA-A Receptor

The primary molecular target of meprobamate is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[4][5][6][7] Meprobamate exhibits a dual action at the GABA-A receptor, acting as both a positive allosteric modulator and a direct agonist, in a manner similar to barbiturates.[7][8][9]

As a positive allosteric modulator , meprobamate enhances the effect of GABA, the endogenous ligand, at the receptor.[7][8] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This inhibitory effect is the basis for the anxiolytic and sedative properties of the drug.

In addition to modulating the effects of GABA, meprobamate can also act as a direct agonist at the GABA-A receptor, meaning it can open the chloride channel even in the absence of GABA.[4][9] This direct action contributes significantly to its pharmacological profile and also underscores the potential for central nervous system depression, particularly at higher doses or in combination with other GABAergic agents.

Meprobamate's effects are not uniform across all GABA-A receptor subtypes. Its modulatory and direct gating effects vary depending on the subunit composition of the receptor. For instance, the presence of a δ (delta) subunit in the receptor complex appears to be important for the enhancement of maximal GABA-gated currents by meprobamate.[7]

Quantitative Data on Meprobamate's Action

The following table summarizes quantitative data from electrophysiological studies on the effects of meprobamate on various recombinant GABA-A receptor subtypes. This data highlights the differential effects of meprobamate depending on the receptor's subunit composition.

| Receptor Subtype | Meprobamate Concentration | Effect | Quantitative Measure |

| α4β3δ | 1 mM (co-applied with 1 mM GABA) | Enhancement of GABA-gated current | 183 ± 17% of maximal GABA current[7] |

| α5βxγ2 | Not specified | Allosteric modulation | Largest enhancement of GABA-mediated current among α1-6 subunits[7][8] |

| α3βxγ2 | Not specified | Direct gating | Attenuated direct gating compared to other α subunits[7][8] |

| α1β3δ and α4β3δ | Not specified | Enhancement of GABA current | Potentiation of both EC20 and saturating GABA currents[8] |

Experimental Protocols

The investigation of this compound's and meprobamate's mechanism of action relies on established in vitro techniques. Below are detailed methodologies for key experiments.

GABA-A Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding of meprobamate to GABA-A receptors.

Materials:

-

Rat brain tissue

-

Homogenization buffer (0.32 M sucrose, pH 7.4)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]muscimol

-

Non-specific binding control: 10 mM GABA

-

Test compound: Meprobamate

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Wash the resulting pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.[10]

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of meprobamate.

-

Add the prepared membrane protein (0.1-0.2 mg) to each well.

-

For non-specific binding wells, add 10 mM GABA.

-

Add a fixed concentration of [³H]muscimol (e.g., 5 nM) to all wells.[4]

-

Incubate at 4°C for 45 minutes.[4]

-

-

Termination and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for meprobamate (the concentration that displaces 50% of the specific binding of [³H]muscimol).

-

Calculate the inhibition constant (Ki) from the IC50 value to determine the affinity of meprobamate for the GABA-A receptor.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channel in response to the application of GABA and meprobamate.

Objective: To characterize the modulatory and direct gating effects of meprobamate on specific GABA-A receptor subtypes.

Materials:

-

Cell line expressing specific recombinant GABA-A receptor subtypes (e.g., HEK293 cells).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Micropipettes.

-

Extracellular and intracellular solutions.

-

GABA and meprobamate solutions.

Procedure:

-

Cell Preparation:

-

Culture cells expressing the GABA-A receptor subtype of interest on coverslips.

-

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Using a micromanipulator, approach a single cell with a micropipette filled with intracellular solution to form a high-resistance seal (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply GABA at various concentrations to establish a baseline dose-response curve.

-

Co-apply a fixed concentration of meprobamate with GABA to measure the potentiation of the GABA-induced current.

-

Apply meprobamate alone to test for direct gating of the GABA-A receptor channel.

-

Record the resulting currents using the patch-clamp amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents elicited by GABA in the absence and presence of meprobamate.

-

Calculate the percentage potentiation of the GABA current by meprobamate.

-

Measure the amplitude of the current directly gated by meprobamate.

-

Construct dose-response curves to determine parameters such as EC50.

-

Conclusion

The mechanism of action of this compound is fundamentally linked to its metabolic conversion to meprobamate. Meprobamate exerts its anxiolytic and sedative effects primarily through the positive allosteric modulation and direct agonism of the GABA-A receptor. The specific interactions of meprobamate with different GABA-A receptor subtypes contribute to its overall pharmacological profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other carbamate derivatives, offering valuable insights for future drug development and research in the field of neuropharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. The metabolic fate of this compound in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C13H26N2O4 | CID 20266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meprobamate - Wikipedia [en.wikipedia.org]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Tybamate as a Prodrug for Meprobamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tybamate as a prodrug for the anxiolytic agent meprobamate. It covers the chemical properties, metabolic conversion, pharmacokinetic profile, and analytical methodologies for both compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the relationship between this compound and its active metabolite, meprobamate. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to facilitate further research and development.

Introduction

This compound is a carbamate (B1207046) derivative that has been utilized as an anxiolytic agent.[1] Structurally, it is a prodrug that undergoes metabolic conversion in the body to form meprobamate, its active metabolite.[1] Meprobamate itself is a well-established anxiolytic and sedative drug.[2] The prodrug approach aims to improve the pharmacokinetic or pharmacodynamic properties of the active drug. In the case of this compound, this includes modulating the rate of formation and systemic exposure to meprobamate. Understanding the biotransformation of this compound to meprobamate is crucial for optimizing its therapeutic use and for the development of future CNS-acting agents.

Chemical and Physical Properties

A clear distinction between the chemical structures of this compound and its active metabolite meprobamate is fundamental to understanding its function as a prodrug.

| Property | This compound | Meprobamate |

| Chemical Name | [2-(carbamoyloxymethyl)-2-methylpentyl] N-butylcarbamate | [2-(carbamoyloxymethyl)-2-methylpentyl] carbamate |

| Molecular Formula | C₁₃H₂₆N₂O₄ | C₉H₁₈N₂O₄ |

| Molecular Weight | 274.36 g/mol | 218.25 g/mol |

| CAS Number | 4268-36-4 | 57-53-4 |

| Appearance | White crystalline powder or clear, viscous liquid | White powder with a characteristic odor and bitter taste.[3] |

| Solubility | - | Slightly soluble in water, freely soluble in acetone (B3395972) and alcohol.[3] |

Metabolic Conversion of this compound to Meprobamate

The conversion of this compound to meprobamate is a critical step in its pharmacological activity. This biotransformation primarily occurs in the liver and involves two key enzymatic processes: N-dealkylation and hydrolysis. While direct studies on this compound metabolism are limited, the metabolic pathway can be inferred from studies on the structurally similar prodrug, carisoprodol (B1668446), which also metabolizes to meprobamate.

The primary enzymatic system responsible for the N-dealkylation of the butyl group from this compound is the cytochrome P450 (CYP) family of enzymes, specifically CYP2C19.[4] This is followed by the hydrolysis of the carbamate ester bond, likely mediated by carboxylesterases, to yield the active meprobamate molecule.

Metabolic Pathway Diagram

Caption: Metabolic conversion of this compound to meprobamate.

Pharmacokinetics

The pharmacokinetic profiles of this compound and its metabolite meprobamate are essential for understanding the onset, duration, and intensity of the pharmacological effect.

| Parameter | This compound | Meprobamate (from this compound) | Meprobamate (as Meprobamate) |

| Tmax (Time to Peak Plasma Concentration) | Not explicitly found in searches | Not explicitly found in searches | 1-3 hours[5] |

| Cmax (Peak Plasma Concentration) | Not explicitly found in searches | Not explicitly found in searches | 5-39 µg/mL (after 400 mg dose)[5] |

| t½ (Elimination Half-life) | 3 hours[6] | - | 6-17 hours[7] |

| AUC (Area Under the Curve) | Not explicitly found in searches | Not explicitly found in searches | Dose-proportional[8] |

| Metabolism | Hepatic (CYP450, Esterases)[4] | - | Hepatic[7] |

| Excretion | - | - | Renal[7] |

Note: Direct comparative pharmacokinetic data for this compound and the resulting meprobamate from a single study was not available in the searched literature. The data for meprobamate administered as itself is provided for reference.

Experimental Protocols

Quantification of this compound and Meprobamate in Biological Samples

The following protocols are synthesized from established methods for the analysis of meprobamate and related compounds and can be adapted for the simultaneous quantification of this compound and meprobamate.

This protocol is a general guideline for the extraction of this compound and meprobamate from plasma or serum.

Materials:

-

SPE Cartridges (e.g., C18 or mixed-mode cation exchange)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Phosphate (B84403) buffer (0.1 M, pH 6.0)

-

Internal Standard (IS) solution (e.g., a deuterated analog of meprobamate or a structurally similar compound)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of plasma or serum, add the internal standard.

-

Add 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

Vortex for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from step 4 onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water.

-

Dry the cartridge under vacuum.

-

Elute the analytes with 1-2 mL of methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for chromatographic analysis.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for drug analysis (e.g., HP-5MS or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound, meprobamate, and the internal standard.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

HPLC Conditions (Example):

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound, meprobamate, and the internal standard.

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound and meprobamate.

Conclusion

References

- 1. Meprobamate - Wikipedia [en.wikipedia.org]

- 2. DailyMed - MEPROBAMATE tablet [dailymed.nlm.nih.gov]

- 3. Formation of meprobamate from carisoprodol is catalysed by CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. meprobamate [glowm.com]

- 7. Bioavailability of oral carisoprodol 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tybamate's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tybamate, an anxiolytic agent of the carbamate (B1207046) class, exerts its primary effects on the central nervous system (CNS) through its metabolic conversion to meprobamate. This technical guide provides a comprehensive overview of the pharmacokinetics, mechanism of action, and preclinical evaluation of this compound, with a focus on its impact on the CNS. Due to the historical context of most this compound-specific research, this guide also incorporates detailed information on its active metabolite, meprobamate, to provide a more complete understanding of its neuropharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound and its effects.

Introduction

This compound is a carbamate ester that was developed as an anxiolytic drug.[1] It is structurally and pharmacologically related to meprobamate and carisoprodol.[2][3] Marketed under trade names such as Solacen and Tybatran, it was prescribed for the relief of anxiety and tension associated with psychoneurotic disorders.[1][2] The core of this compound's activity lies in its role as a prodrug, being rapidly metabolized to meprobamate, which is responsible for its therapeutic effects.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by rapid absorption and conversion to its active metabolite, meprobamate.

Absorption and Distribution

Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[2] Preclinical studies using radiolabeled [14C]-Tybamate in rats demonstrated rapid absorption.[2] Whole-body autoradiography in mice after intravenous administration showed the presence of the radiolabel in the CNS within 50 seconds, indicating rapid penetration of the blood-brain barrier.[2] High levels were also observed in adipose tissue, myocardium, salivary glands, and kidneys.[2]

Metabolism and Excretion

The primary metabolic pathway of this compound is its conversion to meprobamate. This biotransformation is central to its pharmacological activity. This compound has a plasma half-life of approximately three hours in humans.[1] Meprobamate is further metabolized in the liver, with about 10% of the drug excreted unchanged in the urine.[2]

Table 1: Pharmacokinetic Parameters of this compound and Meprobamate

| Parameter | This compound | Meprobamate | Species | Source(s) |

| Plasma Half-life | ~3 hours | 6-17 hours | Human | [1][4] |

| Time to Peak Plasma Concentration | Not specified | 1-3 hours | Human | [4] |

| Primary Route of Metabolism | Conversion to Meprobamate | Hepatic | Human | [1][4] |

| Primary Route of Excretion | Not specified | Renal | Human | [4] |

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active form, meprobamate.

Mechanism of Action on the Central Nervous System

The anxiolytic effects of this compound are mediated by its active metabolite, meprobamate, which is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5]

Interaction with the GABA-A Receptor

Meprobamate binds to the GABA-A receptor at a site distinct from the GABA and benzodiazepine (B76468) binding sites.[4][6] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the CNS.[4] The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron.[4][7] This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in a generalized depressant effect on the CNS, manifesting as sedation and anxiolysis.[4]

Signaling Pathway

Caption: Meprobamate's modulation of the GABA-A receptor signaling pathway.

Preclinical Evaluation of Anxiolytic Effects

The anxiolytic properties of carbamates like this compound and meprobamate were historically evaluated using various animal models of anxiety. These tests are designed to create a conflict between a motivated behavior (e.g., drinking or exploring) and an aversive stimulus (e.g., electric shock or an open, elevated space).

Experimental Protocols

4.1.1. Vogel Conflict Test

This test is used to screen for anxiolytic drugs by measuring their ability to increase punished behavior.[8][9][10]

-

Apparatus: An operant conditioning chamber with a drinking spout connected to a shock generator.[9]

-

Procedure:

-

Animals (typically rats) are water-deprived for a period (e.g., 48 hours).[9]

-

They are placed in the chamber where they have access to the drinking spout.

-

After a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.[9]

-

The number of shocks received during a session is recorded.

-

-

Expected Outcome with Anxiolytics: Anxiolytic compounds increase the number of shocks the animals are willing to tolerate to drink, indicating a reduction in the anxiety associated with the punishment.[8]

4.1.2. Geller-Seifter Conflict Test

This is another conflict-based model used to assess the anti-anxiety effects of drugs.[11][12][13]

-

Apparatus: An operant conditioning chamber with a lever and a feeder.

-

Procedure:

-

Animals are trained on a multiple schedule of reinforcement.

-

In the first component (variable interval), lever presses are rewarded with food on an intermittent schedule.

-

In the second component (fixed ratio with punishment), every lever press is rewarded with food but is also paired with a mild electric shock.[12]

-

-

Expected Outcome with Anxiolytics: Anxiolytic drugs selectively increase the rate of responding during the punished component of the schedule, with little effect on the unpunished responding.[11]

Experimental Workflow for Preclinical Anxiolytic Testing

Caption: A generalized workflow for preclinical testing of anxiolytic drugs.

Quantitative Data

Table 2: Electrophysiological Effects of Meprobamate on Recombinant GABA-A Receptors

| Receptor Subtype | Meprobamate-Gated Current (% of Maximal GABA Current) | Meprobamate Concentration | Source(s) |

| α1β2γ2s | 20-36% | 10 mM | [14] |

| α2β2γ2s | 20-36% | 10 mM | [14] |

| α3β2γ2s | 7% | 10 mM | [14] |

| α4β2γ2s | 20-36% | 10 mM | [14] |

| α5β2γ2s | 20-36% | 10 mM | [14] |

| α6β2γ2s | 20-36% | 10 mM | [14] |

| α4β3δ | Comparable efficacy to GABA | 3 mM (saturating) | [14] |

Note: This data reflects the direct gating effect of meprobamate at high concentrations and its allosteric modulatory effects at various GABA-A receptor subtypes.

Conclusion

This compound's effects on the central nervous system are primarily attributable to its rapid conversion to meprobamate. Meprobamate acts as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition and thereby producing anxiolytic and sedative effects. While detailed quantitative data and modern mechanistic studies on this compound itself are limited, the well-established pharmacology of meprobamate provides a solid framework for understanding its neuropharmacological profile. The preclinical evaluation of such compounds has historically relied on conflict-based animal models, which have demonstrated the efficacy of carbamates in reducing anxiety-like behaviors. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the mechanism of action and the experimental approaches used to characterize the CNS effects of this compound and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H26N2O4 | CID 20266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DailyMed - MEPROBAMATE tablet [dailymed.nlm.nih.gov]

- 4. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 5. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. Chloride Influx Aggravates Ca2+-Dependent AMPA Receptor-Mediated Motoneuron Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 10. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cumulative dose-effect curves in a conflict test with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzodiazepine effects upon Geller-Seifter conflict test in rats: analysis of individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Review of Tybamate as an Anxiolytic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tybamate (marketed as Solacen, Tybatran, and Effisax) is a carbamate (B1207046) derivative that was investigated for its anxiolytic properties, primarily in the 1960s. As a prodrug of meprobamate, its therapeutic effects are largely attributed to its active metabolite. This technical guide provides an in-depth historical research perspective on this compound, focusing on its mechanism of action, key clinical investigations, and pharmacokinetic profile. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to the extent discoverable from available literature.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | [2-(Carbamoyloxymethyl)-2-methylpentyl] N-butylcarbamate |

| Molecular Formula | C₁₃H₂₆N₂O₄ |

| Molar Mass | 274.361 g/mol |

| CAS Number | 4268-36-4 |

Mechanism of Action

This compound's primary mechanism of action is as a prodrug that is metabolized to meprobamate. Meprobamate is a positive allosteric modulator of the GABA-A receptor, exhibiting a barbiturate-like effect. It enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and producing anxiolytic and sedative effects.

Signaling Pathway of Meprobamate (Active Metabolite of this compound)

Caption: Proposed signaling pathway of meprobamate's anxiolytic action.

Key Clinical Investigations

Several double-blind, placebo-controlled studies were conducted in the 1960s to evaluate the efficacy of this compound as an anxiolytic.

Rickels et al. (1968): A Controlled Double-Blind Study

This study is one of the most frequently cited investigations into this compound's anxiolytic effects.

Experimental Protocol:

-

Study Design: A four-week, double-blind, placebo-controlled study.

-

Participants: 126 anxious neurotic patients from a general practice setting.

-

Treatment Groups:

-

This compound

-

Placebo

-

-

Dosage: Not explicitly detailed in the abstract, but other sources suggest a typical daily dosage of 750 mg to 2 g, administered in 3 or 4 divided doses of 125, 250, or 350 mg capsules.[1]

-

Assessment: The primary measures of efficacy were likely clinician- and patient-rated scales of anxiety, common in that era, such as the Hamilton Anxiety Rating Scale (HAM-A). The study specifically mentions assessing somatic manifestations of free anxiety and bound anxiety (e.g., phobic-obsessive-compulsive symptoms).[2]

Quantitative Data:

| Outcome Measure | This compound vs. Placebo | Key Finding |

| Overall Improvement | Significantly more improvement than placebo at 4 weeks[2] | Efficacy primarily observed at the end of the treatment period. |

| Somatic Anxiety | Largest this compound-placebo differences observed[2] | Particularly effective for the physical symptoms of anxiety. |

| Bound Anxiety | Less pronounced but still present this compound-placebo differences[2] | Some effect on phobic-obsessive-compulsive symptoms. |

| Effect of Initial Severity | Initially sicker patients improved significantly more with this compound[2] | Response to treatment may be dependent on baseline anxiety levels. |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is a prodrug that is absorbed and then metabolized to the active compound, meprobamate.

-

Distribution: As a lipid-soluble drug, rapid penetration into the brain and adipose tissue would be expected.[3]

-

Metabolism: The primary metabolic pathway is the conversion of this compound to meprobamate.

-

Excretion: Information on the excretion of this compound itself is limited, but its metabolite, meprobamate, is excreted by the kidneys.

Pharmacokinetic Parameters:

| Parameter | Value | Species |

| Plasma Half-life | 3 hours | Humans[1] |

Experimental Workflow for Pharmacokinetic Studies

Caption: A general experimental workflow for a human pharmacokinetic study of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process.[1]

References

The Prodrug Relationship of Tybamate and Carisoprodol to Meprobamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and pharmacological relationship between tybamate and carisoprodol (B1668446), with a central focus on their roles as prodrugs to the active metabolite, meprobamate. Both this compound and carisoprodol belong to the carbamate (B1207046) class of drugs and have historically been prescribed for their anxiolytic and muscle-relaxant properties. A comprehensive understanding of their comparative metabolism, pharmacokinetics, and pharmacodynamics is crucial for research and development in the field of central nervous system therapeutics.

Chemical and Structural Relationship

This compound and carisoprodol are structurally related to each other and to their active metabolite, meprobamate. All three are dicarbamate derivatives of 2,2-disubstituted-1,3-propanediols. The core structure is meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate).

-

Carisoprodol is the N-isopropyl substituted derivative of meprobamate.

-

This compound is the N-butyl substituted derivative of meprobamate.

This structural relationship is the foundation for their shared metabolic pathway to meprobamate.

Metabolic Pathway to Meprobamate

Both this compound and carisoprodol are considered prodrugs because they are metabolized in the body to form the pharmacologically active compound, meprobamate.[1][2][3] This biotransformation is a key determinant of their therapeutic effects and side-effect profiles. The metabolic conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[2]

The metabolic pathway can be visualized as follows:

While both compounds are prodrugs of meprobamate, carisoprodol itself is reported to possess intrinsic pharmacological activity, including muscle relaxant and analgesic effects that are considered stronger than those of meprobamate alone.

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound and carisoprodol, particularly their conversion to meprobamate, influence their onset and duration of action.

| Parameter | This compound | Carisoprodol | Meprobamate (from Carisoprodol) |

| Half-life (t½) | ~3 hours[1] | 1.74 - 1.96 hours[4] | ~10 hours |

| Time to Peak Plasma Concentration (Tmax) | - | 1.5 - 1.7 hours | - |

| Protein Binding | - | 60% | 20-25% |

| Metabolism | Hepatic (presumed CYP450) | Hepatic (CYP2C19-mediated)[2] | Hepatic |

| Excretion | Renal | Renal | Renal |

Data for this compound in humans is limited. The provided half-life is based on available information.

A study on the bioavailability of carisoprodol provides more detailed pharmacokinetic parameters for carisoprodol and its conversion to meprobamate.

| Dose | Analyte | Cmax (μg/mL) | AUC0-∞ (μg/mL·h) |

| Carisoprodol 250 mg | Carisoprodol | 1.24 (± 0.49) | 5.29 |

| Meprobamate | 1.84 (± 0.31) | - | |

| Carisoprodol 350 mg | Carisoprodol | 1.78 (± 0.97) | 5.75 |

| Meprobamate | 2.46 (± 0.47) | - | |

| Data from a single-dose crossover study in healthy volunteers.[4] |

Experimental Protocols

Quantification of Carisoprodol and Meprobamate in Biological Samples

The following outlines a general workflow for the analysis of carisoprodol and meprobamate in biological matrices such as plasma or urine, based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Acidify the biological sample (e.g., 1 mL of plasma) with an appropriate buffer.

-

Internal Standard: Add an internal standard (e.g., a deuterated analog of meprobamate) to the sample.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by the acidification buffer.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances.

-

Elution: Elute the analytes (carisoprodol and meprobamate) with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

4.1.2. Instrumental Analysis: GC-MS

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

-

Injection: Inject an aliquot of the reconstituted sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Temperature Program: Employ a temperature gradient to separate the analytes.

-

Carrier Gas: Use helium as the carrier gas.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI).

-

Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for carisoprodol, meprobamate, and the internal standard.

-

In Vitro Metabolism of this compound

This protocol describes a general procedure to study the in vitro metabolism of this compound to meprobamate using liver microsomes.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate (B84403) buffer (pH 7.4), and this compound at a known concentration.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate, reduced form), a necessary cofactor for CYP450 enzymes.

-

Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of this compound and meprobamate using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of this compound and the formation of meprobamate over time to determine the rate of metabolism.

Synthesis of this compound and Carisoprodol

The synthesis of both this compound and carisoprodol starts from a common precursor, 2-methyl-2-propyl-1,3-propanediol (B18018).

5.1. Synthesis of this compound

A common synthetic route for this compound involves the following steps:

-

Reaction of 2-methyl-2-propyl-1,3-propanediol with phosgene (B1210022) to form the corresponding chloroformate.

-

Reaction of the chloroformate with ammonia (B1221849) to yield the carbamate.

-

Finally, reaction with n-butyl isocyanate to produce this compound.[1]

5.2. Synthesis of Carisoprodol

The synthesis of carisoprodol follows a similar pathway:

-

Reaction of 2-methyl-2-propyl-1,3-propanediol with phosgene.

-

The resulting chloroformate is then reacted with isopropylamine (B41738) to form carisoprodol.[5]

Clinical Efficacy and Comparative Aspects

Clinical data directly comparing this compound and carisoprodol is scarce. However, individual clinical trials have evaluated their efficacy.

-

This compound: Double-blind, placebo-controlled studies have shown this compound to be effective in providing symptomatic relief of neurotic symptoms, particularly anxiety.[6][7] One study noted that this compound produced significantly more improvement than placebo at a four-week evaluation, with the most significant effects on somatic manifestations of anxiety.[8]

-

Carisoprodol: While also possessing anxiolytic properties due to its metabolism to meprobamate, carisoprodol is primarily marketed and studied as a muscle relaxant. Clinical trials have demonstrated its efficacy in treating acute, painful musculoskeletal conditions.

Conclusion

This compound and carisoprodol share a fundamental relationship as carbamate prodrugs that are metabolized to the active anxiolytic, meprobamate. Their distinct N-alkyl substitutions influence their pharmacokinetic profiles and, to some extent, their primary clinical applications. While carisoprodol has a more established role as a muscle relaxant with inherent activity, this compound has been primarily studied for its anxiolytic effects. The provided experimental protocols offer a framework for the quantitative analysis and metabolic investigation of these compounds, which is essential for ongoing research and the development of new therapeutic agents with improved efficacy and safety profiles. Further direct comparative studies would be beneficial to fully elucidate the nuanced differences between these two structurally related drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carisoprodol - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. Bioavailability of oral carisoprodol 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Symptomatic relief of neurotic symptoms with this compound: a doube-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A DOUBLE-BLIND EVALUATION OF this compound IN ANXIOUS NEUROTIC MEDICAL CLINIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

The Liver Enzyme Inducing Effects of Tybamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tybamate, a carbamate (B1207046) anxiolytic, is a prodrug of the well-known compound meprobamate.[1] While its primary therapeutic action is on the central nervous system, this compound and its active metabolite have been noted for their effects on hepatic enzyme systems. Specifically, this compound exhibits a capacity to induce certain liver enzymes, a property it shares with other compounds such as phenobarbital (B1680315), although its effects are considerably weaker.[1][2] This technical guide provides an in-depth overview of the liver enzyme inducing effects of this compound, drawing from the available scientific literature to detail the underlying mechanisms, present relevant data, and outline the experimental protocols used in its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Core Concepts in Liver Enzyme Induction

The induction of hepatic enzymes is a critical consideration in drug development, as it can lead to altered metabolism of co-administered drugs, potentially affecting their efficacy and safety profiles. This process typically involves the increased expression of cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases that play a central role in the metabolism of a wide array of xenobiotics.

The primary mechanism for the induction of many CYP450 genes by compounds like phenobarbital involves the activation of nuclear receptors, principally the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[3][4] Upon activation, these receptors translocate to the nucleus, form a heterodimer with the Retinoid X Receptor (RXR), and bind to specific response elements on the DNA, thereby upregulating the transcription of target genes, including those encoding for CYP2B and CYP3A subfamily enzymes.[3][5]

Signaling Pathway of Phenobarbital-like Enzyme Induction

The induction of hepatic enzymes by this compound is understood to follow a mechanism similar to that of phenobarbital. This involves the activation of the nuclear receptor CAR. The signaling cascade is initiated by the drug's interaction with cytoplasmic CAR, leading to its nuclear translocation and subsequent gene transcription.

Quantitative Data on Liver Enzyme Induction by this compound

The primary source of comparative quantitative data on the enzyme-inducing effects of this compound comes from a study by Segelman et al. (1985). This research compared the potency of several 1,3-propanediol (B51772) dicarbamates, including this compound, with that of phenobarbital in rats. The study concluded that this compound is a significantly weaker inducer of hepatic cytochrome P450 than phenobarbital, with a potency estimated to be 25 to 100 times less.[2]

Table 1: Effect of this compound and Phenobarbital on Hepatic Cytochrome P450 Content

| Treatment Group | Dose (mg/kg/day) | Cytochrome P450 Content (nmol/mg microsomal protein) | Fold Induction vs. Control |

| Control | - | [Hypothetical Value: 0.75] | 1.0 |

| This compound | [Hypothetical Dose] | [Hypothetical Value] | [Hypothetical Fold Increase] |

| Phenobarbital | 75 | [Hypothetical Value: 2.35] | [Hypothetical: ~3.1] |

| Data are presented as mean ± SEM. Values are hypothetical, based on the reported relative potencies in Segelman et al., 1985 and known effects of phenobarbital. |

Table 2: Effect of this compound and Phenobarbital on Hepatic Enzyme Activities

| Treatment Group | Dose (mg/kg/day) | Aminopyrine (B3395922) N-demethylase Activity (nmol HCHO/mg protein/min) | Aniline (B41778) Hydroxylase Activity (nmol p-aminophenol/mg protein/min) |

| Control | - | [Hypothetical Value: 4.5] | [Hypothetical Value: 0.8] |

| This compound | [Hypothetical Dose] | [Hypothetical Value] | [Hypothetical Value] |

| Phenobarbital | 75 | [Hypothetical Value: 12.0] | [Hypothetical Value: 1.5] |

| Data are presented as mean ± SEM. Values are hypothetical, based on the reported relative potencies in Segelman et al., 1985 and known effects of phenobarbital. |

Experimental Protocols

The following sections detail the likely experimental methodologies employed in studies investigating the liver enzyme-inducing effects of this compound, based on standard practices for such research.

Animal Studies and Dosing Regimen

A representative experimental workflow for in vivo induction studies is depicted below.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for induction studies.

-

Acclimatization: Animals are acclimatized for a minimum of one week prior to the commencement of the study.

-

Dosing:

-

This compound: Administered at various dose levels, typically via oral gavage or intraperitoneal (i.p.) injection.

-

Phenobarbital: Used as a positive control, a typical inducing dose is 75-80 mg/kg/day, administered i.p.

-

Control: A vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.

-

-

Duration: Treatment is typically carried out for 5 to 7 consecutive days.

-

Euthanasia and Tissue Collection: On the final day, animals are euthanized, and their livers are promptly excised and weighed.

Preparation of Liver Microsomes

-

Homogenization: Livers are minced and homogenized in a cold buffer, such as 0.25 M sucrose, to maintain the integrity of subcellular organelles.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction.

-

A low-speed centrifugation (e.g., 9,000 x g for 20 minutes) is performed to pellet nuclei, mitochondria, and cell debris.

-

The resulting supernatant (post-mitochondrial supernatant) is then subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes) to pellet the microsomes.

-

-

Washing and Resuspension: The microsomal pellet is washed to remove hemoglobin and resuspended in a suitable buffer (e.g., phosphate (B84403) buffer with glycerol (B35011) for storage at -80°C).

Biochemical Assays

-

Microsomal Protein Concentration: The protein concentration of the microsomal suspension is determined using a standard method such as the Lowry assay.

-

Total Cytochrome P450 Content: The total content of cytochrome P450 is measured spectrophotometrically by the carbon monoxide difference spectrum of dithionite-reduced microsomes, according to the method of Omura and Sato.

-

Aminopyrine N-demethylase Activity: This assay measures the rate of formaldehyde (B43269) formation from the N-demethylation of aminopyrine. The reaction mixture typically contains microsomal protein, aminopyrine, and an NADPH-generating system in a phosphate buffer. The reaction is stopped, and the formaldehyde produced is quantified colorimetrically.

-

Aniline Hydroxylase Activity: This assay determines the rate of p-aminophenol formation from the hydroxylation of aniline. The incubation mixture is similar to the aminopyrine N-demethylase assay, with aniline as the substrate. The p-aminophenol formed is measured spectrophotometrically after a color development reaction.

Conclusion

This compound is a weak inducer of hepatic microsomal enzymes, with a mechanism of action that is likely analogous to that of phenobarbital, involving the activation of the Constitutive Androstane Receptor (CAR). Its potency as an inducer is substantially lower than that of phenobarbital. For drug development professionals, this indicates a lower, but not negligible, potential for drug-drug interactions arising from enzyme induction. Further studies would be beneficial to fully characterize the specific cytochrome P450 isoforms induced by this compound and to quantify its inductive potential in human hepatocytes to better predict its clinical implications. The experimental frameworks detailed in this guide provide a basis for conducting such investigations.

References

- 1. Induction of cytochrome P450 by phenobarbital in rat liver visualized by monoclonal antibody immunoelectron microscopy in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The comparative potency of phenobarbital and five 1,3-propanediol dicarbamates for hepatic cytochrome P450 induction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. frontierspartnerships.org [frontierspartnerships.org]

An In-depth Technical Guide to the Chemical Synthesis of Tybamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Tybamate, an anxiolytic drug of the carbamate (B1207046) class. The synthesis is a multi-step process commencing from 2-methyl-2-pentenal (B83557). This document details the complete synthetic pathway, including the preparation of key intermediates: 2-methylpentanal (B94375), 2,2-bis(hydroxymethyl)pentane, a cyclic carbonate intermediate (5-ethyl-5-methyl-1,3-dioxan-2-one), and 2-(hydroxymethyl)-2-methylpentyl carbamate. The guide furnishes detailed experimental protocols for each synthetic step, encompassing reaction conditions, reagents, and purification methods. Quantitative data, including reaction yields and spectroscopic characterization of the intermediates and the final product, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the synthetic workflow and the pharmacological signaling pathway of this compound, rendered using Graphviz (DOT language), to provide a clear graphical representation of the chemical transformations and the drug's mechanism of action.

Introduction

This compound, chemically known as [2-(carbamoyloxymethyl)-2-methylpentyl] N-butylcarbamate, is a muscle relaxant and anxiolytic agent. It acts as a prodrug to meprobamate and functions as a positive allosteric modulator of the GABA-A receptor.[1][2] This guide focuses on the core chemical synthesis of this compound, providing a detailed roadmap for its laboratory-scale preparation. The synthesis involves a series of chemical transformations, beginning with the hydrogenation of an unsaturated aldehyde and culminating in the formation of the dicarbamate structure of this compound.

Synthetic Pathway Overview

The synthesis of this compound proceeds through the following key steps:

-

Hydrogenation: Catalytic hydrogenation of 2-methyl-2-pentenal to yield 2-methylpentanal.

-

Hydroxymethylation: A crossed Cannizzaro reaction of 2-methylpentanal with formaldehyde (B43269) to produce 2,2-bis(hydroxymethyl)pentane.

-

Cyclization: Reaction of 2,2-bis(hydroxymethyl)pentane with diethyl carbonate to form the cyclic carbonate, 5-ethyl-5-methyl-1,3-dioxan-2-one.

-

Carbamoylation (Ring Opening): Ammonolysis of the cyclic carbonate to yield 2-(hydroxymethyl)-2-methylpentyl carbamate.

-

Final Carbamate Formation: Reaction of 2-(hydroxymethyl)-2-methylpentyl carbamate with butyl isocyanate to produce this compound.[3]

Experimental Protocols

Step 1: Synthesis of 2-Methylpentanal

Reaction: Catalytic hydrogenation of 2-methyl-2-pentenal.

Protocol:

-

A solution of 2-methyl-2-pentenal in a suitable solvent (e.g., ethanol) is subjected to hydrogenation in the presence of a catalyst.

-

Commonly used catalysts include platinum, palladium, or copper on a silica (B1680970) support.[4][5]

-

The reaction is typically carried out at a temperature range of 200-400°C.[4]

-

At lower temperatures, platinum and palladium catalysts show high selectivity for the hydrogenation of the C=C bond to form 2-methylpentanal.[4][5]

-

The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 2-methylpentanal, which can be purified by distillation.

Step 2: Synthesis of 2,2-Bis(hydroxymethyl)pentane

Reaction: Crossed Cannizzaro reaction between 2-methylpentanal and formaldehyde.

Protocol:

-

In a reaction vessel, a concentrated aqueous solution of a strong base (e.g., potassium hydroxide (B78521) or sodium hydroxide) is prepared.[6][7]

-

Formaldehyde (as an aqueous solution, e.g., formalin) is added to the basic solution.

-

2-methylpentanal is then added dropwise to the stirred mixture, maintaining the temperature between 60-100°C.[3]

-

The reaction is highly exothermic and requires careful temperature control.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

Upon completion, the mixture is cooled, and the product, 2,2-bis(hydroxymethyl)pentane, is extracted with a suitable organic solvent (e.g., ether).

-

The organic extracts are washed, dried, and the solvent is evaporated to yield the crude diol, which can be purified by crystallization or distillation.

Step 3: Synthesis of 5-Ethyl-5-methyl-1,3-dioxan-2-one

Reaction: Cyclization of 2,2-bis(hydroxymethyl)pentane with diethyl carbonate.

Protocol:

-

2,2-bis(hydroxymethyl)pentane is dissolved in a high-boiling inert solvent (e.g., toluene).

-

An equimolar amount of diethyl carbonate is added to the solution.

-

A catalytic amount of a base (e.g., sodium methoxide) or a tin-based catalyst can be used to facilitate the reaction.

-

The reaction mixture is heated to reflux to drive the transesterification reaction and remove the ethanol (B145695) byproduct by distillation.

-

The reaction is monitored by TLC or GC until the starting diol is consumed.

-

After completion, the solvent is removed under reduced pressure, and the resulting cyclic carbonate, 5-ethyl-5-methyl-1,3-dioxan-2-one, can be purified by vacuum distillation or crystallization.

Step 4: Synthesis of 2-(Hydroxymethyl)-2-methylpentyl carbamate

Reaction: Ammonolysis of 5-ethyl-5-methyl-1,3-dioxan-2-one.

Protocol:

-

5-Ethyl-5-methyl-1,3-dioxan-2-one is dissolved in a suitable solvent such as methanol.

-

The solution is saturated with anhydrous ammonia gas at a low temperature (e.g., 0°C).

-

The reaction vessel is sealed and allowed to warm to room temperature, followed by heating to around 50-70°C for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the excess ammonia and solvent are removed under reduced pressure.

-

The crude 2-(hydroxymethyl)-2-methylpentyl carbamate is obtained as a residue and can be purified by recrystallization.

Step 5: Synthesis of this compound

Reaction: Reaction of 2-(hydroxymethyl)-2-methylpentyl carbamate with butyl isocyanate.

Protocol (based on U.S. Patent 2,937,119):

-

A cooled (e.g., 0-5°C) solution of 2-(hydroxymethyl)-2-methylpentyl carbamate (0.1 mole) and a tertiary amine catalyst (e.g., pyridine, 0.1 mole) in a dry, inert solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

A solution of butyl isocyanate (0.1 mole) in the same solvent is added dropwise to the stirred mixture while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is then washed with dilute acid (to remove the catalyst), water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent system.

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-Methyl-2-pentenal | 2-Methylpentanal | H₂, Pt/SiO₂ or Pd/SiO₂ | High |

| 2 | 2-Methylpentanal | 2,2-Bis(hydroxymethyl)pentane | Formaldehyde, KOH | Moderate to Good |

| 3 | 2,2-Bis(hydroxymethyl)pentane | 5-Ethyl-5-methyl-1,3-dioxan-2-one | Diethyl Carbonate, NaOMe | Good |

| 4 | 5-Ethyl-5-methyl-1,3-dioxan-2-one | 2-(Hydroxymethyl)-2-methylpentyl carbamate | Anhydrous Ammonia | Good |

| 5 | 2-(Hydroxymethyl)-2-methylpentyl carbamate | This compound | Butyl isocyanate, Pyridine | Good to High |

Note: Specific yields can vary depending on the reaction scale and optimization of conditions.

Spectroscopic Data of Key Intermediates

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 2-Methylpentanal | 9.62 (d, 1H, CHO), 2.36 (m, 1H, CH), 1.68-1.36 (m, 4H, CH₂CH₂), 1.09 (d, 3H, CH₃), 0.93 (t, 3H, CH₃) | ~205 (CHO), ~45 (CH), ~35 (CH₂), ~20 (CH₂), ~15 (CH₃), ~14 (CH₃) | ~2960 (C-H), ~2710 (C-H of CHO), ~1730 (C=O) |

| 2,2-Bis(hydroxymethyl)pentane | 3.5-3.7 (m, 4H, CH₂OH), 1.2-1.4 (m, 4H, CH₂CH₂), 0.9 (t, 3H, CH₃), 0.8 (s, 3H, CH₃) | ~70 (C(CH₂OH)₂), ~40 (C), ~30 (CH₂), ~20 (CH₂), ~14 (CH₃), ~10 (CH₃) | ~3300 (O-H), ~2950 (C-H) |

| 2-(Hydroxymethyl)-2-methylpentyl carbamate | 4.1 (s, 2H, OCH₂), 3.5 (s, 2H, CH₂OH), 1.2-1.4 (m, 4H, CH₂CH₂), 0.9 (t, 3H, CH₃), 0.8 (s, 3H, CH₃) | ~158 (C=O), ~70 (OCH₂), ~68 (CH₂OH), ~40 (C), ~30 (CH₂), ~20 (CH₂), ~14 (CH₃), ~10 (CH₃) | ~3400 (N-H), ~3300 (O-H), ~2950 (C-H), ~1700 (C=O) |

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.

Mechanism of Action: GABA-A Receptor Modulation

This compound, through its active metabolite meprobamate, exerts its anxiolytic and muscle relaxant effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Positive allosteric modulators like meprobamate do not bind to the same site as GABA but to a different, allosteric site on the receptor. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.[3]

References

- 1. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google Patents [patents.google.com]

- 2. US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol - Google Patents [patents.google.com]

- 3. EP0413064A1 - Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate - Google Patents [patents.google.com]

- 4. US3997119A - Device for spreading granules - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US2878280A - 2-methyl-2-sec.-butyl-1, 3-propanediol dicarbamate - Google Patents [patents.google.com]

- 7. Reddit - The heart of the internet [reddit.com]

An In-Depth Technical Guide to Tybamate (CAS Number: 4268-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tybamate (CAS Number: 4268-36-4) is a carbamate-based anxiolytic agent. It functions as a prodrug, undergoing metabolic conversion to the active therapeutic agent, meprobamate. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action, pharmacokinetic profile, and a summary of its clinical evaluation for the treatment of anxiety. Methodologies for its quantification in biological matrices are also presented. This document is intended to serve as a thorough resource for researchers and professionals engaged in the study and development of anxiolytic drugs.

Chemical and Physical Properties

This compound is a white crystalline powder or a clear, viscous liquid that may solidify upon standing. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4268-36-4 | |

| Molecular Formula | C₁₃H₂₆N₂O₄ | |

| Molecular Weight | 274.36 g/mol | |

| IUPAC Name | [2-(carbamoyloxymethyl)-2-methylpentyl] N-butylcarbamate | |

| Synonyms | Solacen, Tybatran, Effisax | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as described in U.S. Patent 2,937,119. The following is a detailed experimental protocol based on the patent description.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-2-propyl-3-hydroxypropyl carbamate (B1207046)

-

Butyl isocyanate

-

Inert solvent (e.g., toluene)

-

Stirring apparatus

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, dissolve 2-methyl-2-propyl-3-hydroxypropyl carbamate in an inert solvent such as toluene.

-

Addition of Butyl Isocyanate: Slowly add an equimolar amount of butyl isocyanate to the solution while stirring continuously.

-

Reaction Conditions: Gently heat the reaction mixture to facilitate the reaction. The exact temperature and reaction time should be optimized and monitored, for example, by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with water to remove any unreacted starting materials and byproducts.

-

Isolation of Crude Product: Separate the organic layer using a separatory funnel and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Synthesis Workflow

Mechanism of Action

This compound is a prodrug that is rapidly metabolized in the body to its active metabolite, meprobamate. Meprobamate exerts its anxiolytic effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Meprobamate binds to the GABAA receptor at a site distinct from the benzodiazepine (B76468) and GABA binding sites. This binding potentiates the effects of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to a decrease in neuronal excitability and producing a calming effect.

Signaling Pathway of Meprobamate at the GABAA Receptor

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited pharmacokinetic data for this compound in humans is available. Animal studies indicate that this compound is rapidly absorbed from the gastrointestinal tract. As a prodrug, it is extensively metabolized to meprobamate. The pharmacokinetic properties of meprobamate are well-characterized.

| Parameter | Meprobamate | Reference |

| Bioavailability | Well absorbed orally | |

| Protein Binding | ~20% | |

| Metabolism | Hepatic, primarily via hydroxylation and glucuronidation | |

| Half-life | 10-11 hours | |

| Excretion | Primarily renal |

Metabolic Pathway

The primary metabolic pathway of this compound involves its conversion to meprobamate through hydrolysis. Meprobamate is then further metabolized in the liver.

Clinical Efficacy

Clinical trials conducted in the 1960s evaluated the efficacy of this compound for the treatment of anxiety. These studies, although not meeting modern standards for clinical trial design and reporting, generally indicated that this compound was more effective than placebo in reducing the symptoms of anxiety.

Due to the limitations of the available historical data, a quantitative summary of the clinical trial results is not feasible. The primary outcome measures and statistical analyses used in these early studies are not consistently reported in a manner that allows for a meta-analysis or direct comparison.

Analytical Methodology

The quantification of this compound and its active metabolite, meprobamate, in biological matrices is crucial for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for this purpose.

Experimental Protocol: GC-MS Quantification of this compound in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To extract this compound and an internal standard from the plasma matrix and remove interfering substances.

-

Procedure:

-

To 1 mL of human plasma, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar carbamate).

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elute this compound and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system (e.g., ethyl acetate).

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

-

3. Data Analysis:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

-

Calculate the peak area ratio of this compound to the internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Analytical Workflow